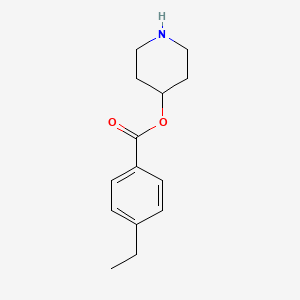
Piperidin-4-yl 4-ethylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidin-4-yl 4-ethylbenzoate is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are widely used in the pharmaceutical industry due to their significant biological activities and pharmacological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperidin-4-yl 4-ethylbenzoate typically involves the esterification of 4-ethylbenzoic acid with piperidin-4-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Piperidin-4-yl 4-ethylbenzoate can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Piperidinone derivatives.
Reduction: Piperidin-4-yl 4-ethylbenzyl alcohol.
Substitution: Halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
Piperidin-4-yl 4-ethylbenzoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Piperidin-4-yl 4-ethylbenzoate involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Piperidin-4-yl benzoate
- Piperidin-4-yl 4-methylbenzoate
- Piperidin-4-yl 4-chlorobenzoate
Uniqueness
Piperidin-4-yl 4-ethylbenzoate is unique due to the presence of the ethyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics compared to other similar compounds .
Propriétés
Numéro CAS |
918962-15-9 |
|---|---|
Formule moléculaire |
C14H19NO2 |
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
piperidin-4-yl 4-ethylbenzoate |
InChI |
InChI=1S/C14H19NO2/c1-2-11-3-5-12(6-4-11)14(16)17-13-7-9-15-10-8-13/h3-6,13,15H,2,7-10H2,1H3 |
Clé InChI |
AHSFYXBKFFRPKL-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C(=O)OC2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


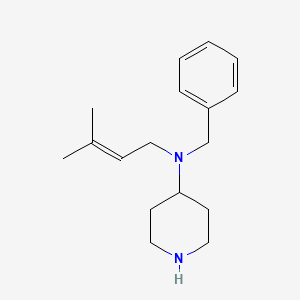
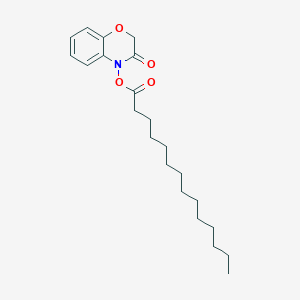

![2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B12615509.png)
![3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(trifluoromethyl)-](/img/structure/B12615512.png)
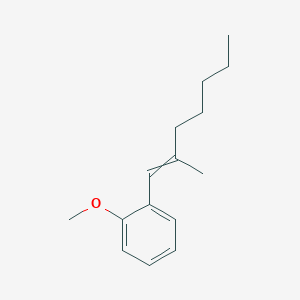
![6-Bromo-3-(dibromomethyl)-1,4-dimethyl-2-oxabicyclo[2.2.2]octane](/img/structure/B12615524.png)
![1H-Indole-1-carboxylic acid, 2-borono-4-(3-hydroxy-3-methylbutyl)-6-[[methyl(1,2,2-trimethylpropyl)amino]methyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B12615526.png)
![1-Phenyl-3-{2-[(propan-2-yl)oxy]anilino}but-2-en-1-one](/img/structure/B12615535.png)
![N-[1-(2,3-dimethylcyclohexyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B12615538.png)
![{2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B12615541.png)
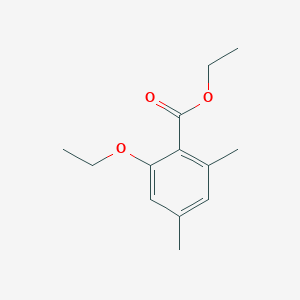
![1-Ethenyl-8-methyl-4,5-dihydro-1H-pyrrolo[3,2-h]quinoline](/img/structure/B12615554.png)
![4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]-1-propylpiperidin-4-ol](/img/structure/B12615562.png)
